Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1105662-95-0
VCID: VC2858373
InChI: InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

CAS No.: 1105662-95-0

Cat. No.: VC2858373

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate - 1105662-95-0

Specification

CAS No. 1105662-95-0
Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
IUPAC Name tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16)
Standard InChI Key NTNPOQXSCYQLOP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2

Introduction

Chemical Identity and Fundamental Properties

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate belongs to the class of heterocyclic compounds containing a diazaspiro core system. The compound features a spiro junction connecting a four-membered ring to a six-membered ring, with nitrogen atoms at positions 2 and 5, and carbonyl groups at positions 6 and 8. This structural arrangement creates a rigid molecular framework with specific spatial orientation that may contribute to its biological activities .

The compound is formally known as 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester in systematic nomenclature. It has been cataloged in chemical databases with the identifier SCHEMBL424614 and the InChIKey NTNPOQXSCYQLOP-UHFFFAOYSA-N, which serves as a unique digital representation of its chemical structure .

Physical and Chemical Properties

The compound possesses several key physicochemical properties that define its behavior in chemical and biological systems. These properties are summarized in the following table:

PropertyValueMethod/Reference
Molecular FormulaC12H18N2O4Computed
Molecular Weight254.28 g/molComputed
Exact Mass254.12665706 DaComputed by PubChem 2.1
XLogP3-AA-0.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Creation Date in Databases2012-08-20PubChem
Last Updated2025-02-22PubChem

The low XLogP3-AA value (-0.3) suggests moderate water solubility, while the hydrogen bond donor and acceptor counts indicate the compound's potential for forming intermolecular interactions, which could be significant for protein binding in biological systems .

Structural Characteristics and Conformational Analysis

Core Structure

The molecular architecture of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is defined by its diazaspiro[3.5]nonane skeleton. This framework consists of a four-membered azetidine ring and a six-membered ring joined through a spiro carbon atom. The compound contains two nitrogen atoms strategically positioned within this structure, with one nitrogen in the four-membered ring bearing the tert-butyloxycarbonyl (Boc) protecting group .

Functional Groups and Reactive Sites

Several key functional groups characterize this molecule:

  • The tert-butyloxycarbonyl (Boc) group at position 2, which serves as a protecting group for the nitrogen atom

  • Two carbonyl (C=O) groups at positions 6 and 8, which can serve as hydrogen bond acceptors

  • A secondary amide (NH) group, which can function as a hydrogen bond donor

  • The spiro junction, which creates a rigid three-dimensional conformation

These structural elements collectively determine the compound's reactivity profile and potential interactions with biological targets .

Synthesis and Chemical Transformations

Synthetic Pathways

Although the search results do not provide detailed synthetic routes for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, its appearance in patents suggests it serves as an intermediate in multi-step synthetic processes for pharmaceutical compounds. The European patent document referenced in the search results mentions this compound in "Step 5" of a synthetic sequence, indicating its role in a sequential chemical transformation process .

Reactivity and Chemical Transformations

As a diazaspiro compound with multiple functional groups, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate likely participates in various chemical transformations relevant to medicinal chemistry:

  • The Boc protecting group can be selectively removed under acidic conditions to liberate the secondary amine for further functionalization

  • The amide groups can undergo nucleophilic substitution reactions

  • The carbonyl groups may serve as sites for reduction or nucleophilic addition

These reactivity patterns make the compound valuable as a building block for the synthesis of more complex molecular structures with potential biological activities .

Applications in Pharmaceutical Research

Role in Anticancer Drug Development

The primary research application of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate appears to be in the development of antitumor agents. Patent documents indicate its involvement in the synthesis of quinazoline derivatives that function as type I receptor tyrosine kinase inhibitors . These inhibitors have significant potential in treating hyperproliferative disorders, particularly cancers characterized by aberrant tyrosine kinase activity .

The European patent document EP4360713 specifically mentions this compound in the context of developing novel quinazoline compounds that "inhibit type I receptor tyrosine kinases, demonstrate good brain penetration in animals, and possess favourable toxicity profiles" . This suggests that derivatives incorporating the diazaspiro structure may address important challenges in cancer treatment, such as blood-brain barrier penetration and reduced cardiotoxicity (decreased activity against hERG channels) .

HER2-Targeted Therapies

More specifically, the patent literature associates this compound with the development of therapies targeting HER2 (human epidermal growth factor receptor 2), a protein often overexpressed in certain aggressive forms of cancer. The compounds described in the patent are particularly aimed at treating "HER2-associated disease or conditions, including cancer (e.g., metastatic cancer, such as brain metastases)" .

The development of brain-penetrant HER2 inhibitors addresses a critical unmet need in oncology, as brain metastases in HER2-positive cancers remain difficult to treat with conventional therapies. The patent documentation notes that "Limited clinical efficacy [is] observed when treating BCBM [breast cancer brain metastasis] patients with non-brain penetrable aforementioned antibody, ADC and TKIs [tyrosine kinase inhibitors]" .

Structure-Activity Relationships

Comparison with Related Compounds

The search results include information about a structurally related compound, tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, which differs in the positioning of one nitrogen atom and one carbonyl group . This suggests that researchers are exploring variations of the diazaspiro[3.5]nonane scaffold to optimize biological activity and pharmacokinetic properties.

A comparison of the two compounds reveals subtle structural differences that could significantly impact their biological behavior:

Featuretert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylatetert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
CAS Number1105662-95-0Not provided in search results
Nitrogen Positions2 and 52 and 6
Carbonyl Positions6 and 85 and 8
SMILESNot provided in search resultsCC(C)(C)OC(=O)N1CC2(C1)CC(=O)CNC2=O
Predicted CCS (Collision Cross Section)Not provided in search results161.9 Ų for [M+H]+ adduct

These structural variations may lead to different binding affinities for target proteins and altered metabolic stability profiles .

SupplierCatalog/Reference NumberAvailable QuantitiesPurityPrice (when available)
CalPac LabALA-T626883100 mg≥97%Not specified
Cymit Quimica10-F787718100 mg, 1 gNot specified457.00 € (100 mg), 1,619.00 € (1 g)
BLD PharmatechBD242681Not specified97%Not specified

The compound is classified as a "Heterocyclic Building Block" product family, reflecting its utility in organic synthesis and medicinal chemistry research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator